2,4,5-Tribromophenol
CAS No.: 14401-61-7
Cat. No.: VC20948517
Molecular Formula: C6H3Br3O
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14401-61-7 |
|---|---|
| Molecular Formula | C6H3Br3O |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 2,4,5-tribromophenol |
| Standard InChI | InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
| Standard InChI Key | XPUSKKJATQFMBF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)Br)Br)O |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)Br)O |
Introduction
Physical and Chemical Properties
2,4,5-Tribromophenol possesses distinct physicochemical properties that determine its behavior in various environments and applications. Based on the available data, the key properties are summarized in the following table:
Basic Identification and Structural Information
| Property | Value |
|---|---|
| Common Name | 2,4,5-Tribromophenol |
| CAS Number | 14401-61-7 |
| Molecular Formula | C₆H₃Br₃O |
| Exact Mass | 327.773376 |
| Synonyms | Phenol, 2,4,5-tribromo-; Phenol,2,4,5-tribromo |
Physical Properties
Chemical Reactivity and Structure
Reactivity Profile
While specific reactivity data for 2,4,5-Tribromophenol is limited in the provided sources, its reactivity can be inferred from general principles of organic chemistry and the known behavior of similar brominated phenols:
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The phenolic hydroxyl group is expected to be weakly acidic, capable of deprotonation under basic conditions
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The presence of three electron-withdrawing bromine atoms likely increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol
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The bromine substituents may participate in nucleophilic aromatic substitution reactions under appropriate conditions
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The compound may undergo oxidation reactions typical of phenolic compounds
Synthesis and Production
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Controlled addition of bromine to phenol in a suitable solvent
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Regulation of reaction conditions (temperature, catalysts, solvent) to favor specific isomer formation
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Purification steps to isolate the desired isomer from reaction mixtures
Detailed synthetic procedures specifically for 2,4,5-Tribromophenol would require consultation of specialized organic synthesis literature beyond the currently available sources.
Toxicological and Environmental Considerations
Environmental Considerations
Given its high logP value of 4.47, 2,4,5-Tribromophenol likely exhibits low water solubility and potential for bioaccumulation if released into aquatic environments . The environmental persistence and degradation pathways of this specific compound would require dedicated environmental fate studies.
Comparison with 2,4,6-Tribromophenol
It is important to distinguish 2,4,5-Tribromophenol from its more extensively studied isomer, 2,4,6-Tribromophenol (CAS: 118-79-6). The key differences include:
Structural Differences
| Feature | 2,4,5-Tribromophenol | 2,4,6-Tribromophenol |
|---|---|---|
| CAS Number | 14401-61-7 | 118-79-6 |
| Bromine Positions | 2, 4, and 5 | 2, 4, and 6 |
| Symmetry | Asymmetric | Symmetric (bromine atoms at para and both ortho positions) |
Research Limitations and Future Directions
Current Knowledge Gaps
The scientific literature appears to have significant gaps regarding 2,4,5-Tribromophenol compared to other brominated phenols. Key areas requiring further investigation include:
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Comprehensive toxicological profile including acute, subchronic, and chronic studies
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Environmental fate and behavior
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Specific applications and industrial uses
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Analytical methods for detection and quantification in various matrices
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Structure-activity relationships compared to other brominated phenols
Recommended Research Priorities
To advance understanding of 2,4,5-Tribromophenol, future research should prioritize:
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Basic toxicological screening to establish safety profiles
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Environmental persistence and bioaccumulation potential assessment
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Development of specific analytical methods for environmental and biological monitoring
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Comparative studies with other tribromophenol isomers to establish structure-activity relationships
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